2-(2-chlorophenoxy)-6-methylpyrazine
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Overview
Description
2-(2-chlorophenoxy)-6-methylpyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are heterocyclic aromatic organic compounds characterized by a ring structure composed of two nitrogen atoms and four carbon atoms. The presence of a chlorophenoxy group and a methyl group in the structure of this compound makes it a compound of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
The primary target of 2-(2-chlorophenoxy)-6-methylpyrazine, also known as Dorzagliatin, is glucokinase, a rate-limiting enzyme expressed primarily in hepatocytes, and pancreatic β-cells and α-cells in humans . Glucokinase plays a critical role in glucose homeostasis and is the primary glucose sensor that regulates insulin release by pancreatic β-cells .
Mode of Action
Dorzagliatin improves glycaemic control by activating pancreatic and hepatic glucokinase in a glucose-dependent manner . It is specifically formulated to increase the enzymatic activity of glucokinase while maintaining its glucose sensing function .
Biochemical Pathways
The activation of glucokinase by Dorzagliatin affects the glucose homeostasis pathway. Glucokinase activators (GKAs) maintain glucose homeostasis by allosterically stimulating glucokinase . Dorzagliatin is an allosteric, dual-acting full GKA .
Pharmacokinetics
The recommended dosage of Dorzagliatin is one 75 mg oral tablet twice daily, within 1 h before breakfast and dinner . No dosage adjustment is required in patients with type 2 diabetes mellitus (T2DM) and chronic kidney disease .
Result of Action
Dorzagliatin has been shown to reduce HbA1c in a dose-dependent manner, with a 75 mg twice daily regimen providing the greatest reduction . It has been approved for use in adult patients with T2DM as monotherapy and as an add-on to metformin when glycaemic control is inadequate with metformin alone .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(2-chlorophenoxy)-6-methylpyrazine are not well-documented. Based on its structure, it can be hypothesized that it might interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular structure and functional groups present in this compound .
Cellular Effects
It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Subcellular Localization
It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-6-methylpyrazine can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorophenol with 2,6-dimethylpyrazine in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group of 2-chlorophenol is replaced by the pyrazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the reaction. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-6-methylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The chlorophenoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-(2-chlorophenoxy)-6-methylpyrazine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-chlorophenoxyacetic acid: A herbicide used in agriculture.
2,6-dimethylpyrazine: A flavoring agent used in the food industry.
2-chlorophenol: An intermediate in the synthesis of various chemicals.
Uniqueness
2-(2-chlorophenoxy)-6-methylpyrazine is unique due to its specific combination of a chlorophenoxy group and a methyl group attached to a pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(2-chlorophenoxy)-6-methylpyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8-6-13-7-11(14-8)15-10-5-3-2-4-9(10)12/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRURLRBHMMGWML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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